molecular formula C8H7FN2O B14047712 2-Amino-5-fluoro-4-methoxybenzonitrile

2-Amino-5-fluoro-4-methoxybenzonitrile

Cat. No.: B14047712
M. Wt: 166.15 g/mol
InChI Key: BOWBJKBEGDAQDT-UHFFFAOYSA-N
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Description

2-Amino-5-fluoro-4-methoxybenzonitrile is an organic compound with the molecular formula C8H7FN2O It is a derivative of benzonitrile, featuring amino, fluoro, and methoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-fluoro-4-methoxybenzonitrile typically involves the introduction of the amino, fluoro, and methoxy groups onto a benzonitrile core. One common method involves the nitration of a suitable precursor, followed by reduction and substitution reactions to introduce the desired functional groups. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-fluoro-4-methoxybenzonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

2-Amino-5-fluoro-4-methoxybenzonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Amino-5-fluoro-4-methoxybenzonitrile involves its interaction with specific molecular targets and pathways. The amino, fluoro, and methoxy groups can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate enzymatic activity, receptor binding, and other cellular processes, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-fluoro-5-methoxybenzonitrile
  • 5-Fluoro-2-methoxybenzonitrile
  • 2-Amino-5-iodo-4-methoxybenzonitrile

Uniqueness

2-Amino-5-fluoro-4-methoxybenzonitrile is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties.

Biological Activity

2-Amino-5-fluoro-4-methoxybenzonitrile is an organic compound that has garnered attention due to its unique structural features and potential biological activities. This compound, characterized by the presence of an amino group, a fluoro group, and a methoxy group on a benzonitrile core, presents opportunities for various applications in medicinal chemistry and biochemistry.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The functional groups present can modulate enzymatic activity and receptor binding, which may lead to various cellular responses. Research indicates that this compound may act as an inhibitor or modulator in several biochemical pathways, although detailed mechanisms remain under investigation .

Biological Activity Overview

Research studies have highlighted several biological activities associated with this compound:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines by targeting specific enzymes involved in tumor progression .
  • Enzyme Inhibition : It has been shown to inhibit lysine methyltransferases like G9a/GLP, which are implicated in various diseases including cancer and inflammatory disorders .
  • Pharmaceutical Applications : The compound is being explored as a potential pharmaceutical intermediate for developing drugs aimed at treating conditions such as diabetes and neurodegenerative diseases .

Case Studies

  • Inhibition of G9a-Like Protein :
    A study focused on the inhibition of G9a-like protein (GLP) by this compound demonstrated its potential as a selective inhibitor. The compound exhibited significant potency, indicating its usefulness in cancer treatment strategies .
  • Antimicrobial Properties :
    Another investigation assessed the antimicrobial activity of related benzonitrile derivatives, suggesting that modifications similar to those in this compound could enhance efficacy against various pathogens .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
4-Amino-2-fluoro-5-methoxybenzonitrileSimilar fluorine and methoxy substitutionsModerate enzyme inhibition
5-Fluoro-2-methoxybenzonitrileLacks the amino group but retains similar structureLimited biological activity
2-Amino-5-iodo-4-methoxybenzonitrileContains iodine instead of fluorinePotentially higher reactivity

The distinct arrangement of functional groups in this compound contributes to its unique chemical reactivity and biological properties compared to these similar compounds .

Properties

Molecular Formula

C8H7FN2O

Molecular Weight

166.15 g/mol

IUPAC Name

2-amino-5-fluoro-4-methoxybenzonitrile

InChI

InChI=1S/C8H7FN2O/c1-12-8-3-7(11)5(4-10)2-6(8)9/h2-3H,11H2,1H3

InChI Key

BOWBJKBEGDAQDT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)N)C#N)F

Origin of Product

United States

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